

what is the chemical structure of usaramine N-oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: usaramine N-oxide

Cat. No.: B10817768

[Get Quote](#)

An In-depth Technical Guide to Usaramine N-oxide

This guide provides a comprehensive overview of the chemical and biological properties of **usaramine N-oxide**, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's chemical structure, physicochemical properties, analytical methodologies, and pharmacokinetic data.

Chemical Structure and Properties

Usaramine N-oxide is a pyrrolizidine alkaloid, a class of natural compounds known for their biological activities.^[1] It is specifically classified as a tertiary amine oxide and is structurally related to its parent compound, usaramine.^[1] This compound has been isolated from plants such as *Crotalaria pallida* and is noted for its anti-inflammatory properties.^{[2][3]}

The molecule is characterized by a macrocyclic lactone structure containing a pyrrolizidine nucleus with an N-oxide functional group.^[1] The presence of the polar N-oxide group generally increases water solubility and can influence the molecule's metabolic fate and biological activity compared to its tertiary amine precursor.^[4]

Table 1: Physicochemical Properties of **Usaramine N-oxide**

Property	Value	Reference
CAS Number	117020-54-9	[5] [6]
Molecular Formula	C ₁₈ H ₂₅ NO ₇	[5] [6] [7]
Molecular Weight	367.39 g/mol	[5] [7]
IUPAC Name	(1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.0 ^{14,17}]heptadec-11-ene-3,8-dione	[1]
Stereochemistry	(3E,5R,6S,14aR,14bR)-	[5]
SMILES	C/C=C/1\C--INVALID-LINK--OCC2=CC[N+](=O)[C@H]2--INVALID-LINK--OC1=O)[O-]) (CO)O">C@HC	[1]
Predicted pKa	11.96 ± 0.40	[5]
Storage	2-8 °C, dry, sealed	[5]

Biological Activity and Pharmacokinetics

While identified as having anti-inflammatory activity, the specific signaling pathways through which **usaramine N-oxide** exerts its effects are not extensively detailed in publicly available literature. Pyrrolizidine alkaloids as a class can exhibit significant toxicity, primarily hepatotoxicity, which is a critical consideration in any drug development context.[\[8\]](#)

Pharmacokinetic studies have been conducted in rats to understand the behavior of usaramine and its N-oxide metabolite. A study highlighted sex-based differences in its pharmacokinetic profile after intravenous and oral administration.[\[8\]](#)[\[9\]](#)

Table 2: Pharmacokinetic Parameters of Usaramine (URM) and **Usaramine N-oxide** (UNO) in Rats After Intravenous Administration of URM (1 mg/kg)

Parameter	Male Rats	Female Rats	Reference
URM AUC _{0-t} (ng/mL·h)	363 ± 65	744 ± 122	[8][9]
UNO AUC _{0-t} (ng/mL·h)	172 ± 32	30.7 ± 7.4	[8][9]
URM Clearance (L/h/kg)	2.77 ± 0.50	1.35 ± 0.19	[8][9]

AUC_{0-t}: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Experimental Protocols

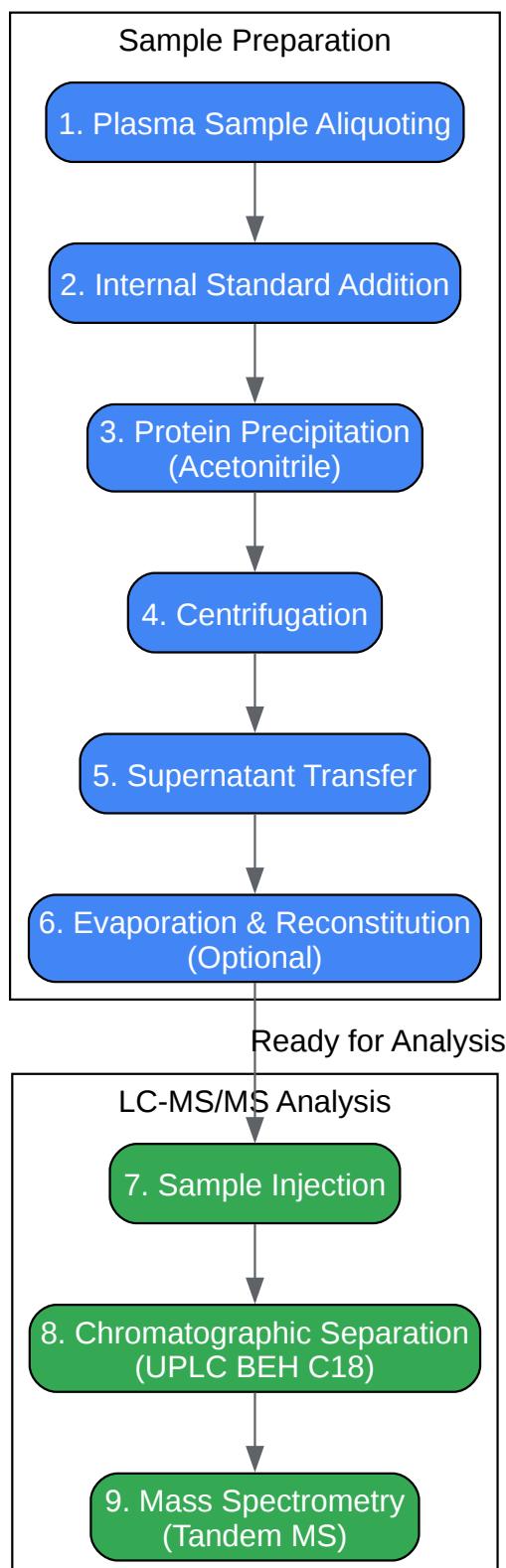
Detailed experimental protocols are crucial for the accurate quantification and study of **usaramine N-oxide**. Below are methodologies for its analysis in biological matrices and a general approach to its synthesis.

A sensitive and robust LC-MS/MS method has been developed for the simultaneous determination of usaramine and **usaramine N-oxide** in rat plasma.[8][9]

- Sample Preparation: Protein Precipitation
 - Aliquot 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[10]
 - Add an appropriate internal standard (e.g., a stable isotope-labeled analog).[10]
 - Add 400 µL of a precipitating agent (e.g., acetonitrile) to the sample.[10]
 - Vortex the mixture thoroughly to ensure complete protein precipitation.
 - Centrifuge the sample at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a new tube or a 96-well plate.[10]
 - For increased sensitivity, the supernatant may be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in the initial mobile phase.[10]

- The sample is now ready for injection into the LC-MS/MS system.[10]
- Chromatographic Conditions
 - Column: ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).[8][9]
 - Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.[8][9]
 - Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9:1, v/v).[8][9]
 - Elution: Gradient elution.[8][9]
- Mass Spectrometry
 - Detection: Tandem mass spectrometry.
 - Ionization: Electrospray Ionization (ESI), positive mode.

Table 3: LC-MS/MS Method Performance Parameters


Parameter	Reported Value	Reference
Linearity Range	1–2,000 ng/mL	[8][9][10]
Correlation Coefficient (r^2)	> 0.995	[10]
Lower Limit of Quantification (LLOQ)	1.0 ng/mL	[10]
Intra-assay Precision (%CV)	< 7.5%	[10]
Inter-assay Precision (%CV)	< 7.5%	[10]
Accuracy (% Bias)	Within $\pm 15\%$	[10]

A specific, detailed protocol for the synthesis of **usaramine N-oxide** is not readily available. However, a general method for preparing N-oxides involves the oxidation of the corresponding tertiary amine.[11]

- General Principle: The process involves reacting the tertiary amine (usaramine) with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst.[11] Organic per-acids like peroxyacetic acid can also be used.[11]
- Reaction Steps:
 - Dissolve the tertiary amine in a suitable solvent.
 - Introduce a catalyst, such as an inorganic per-compound of an acid-forming element (e.g., from group VI of the periodic table).[11]
 - Add the oxidizing agent (e.g., hydrogen peroxide) to the reaction mixture.[11]
 - Maintain the reaction at a controlled temperature (e.g., 40°C to 80°C) until the reaction is complete.[11]
 - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
 - Upon completion, quench the reaction and purify the N-oxide product using methods like chromatography.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of **usaramine N-oxide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14lambda5-azatricyclo(9.5.1.014,17)heptadec-11-ene-3,8,14-trione | C18H25NO7 | CID 22524560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Usaramine N-oxide | CAS:117020-54-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. Usaramine N-oxide | 117020-54-9 | XU180152 | Biosynth [biosynth.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. US3047579A - Process for preparing n-oxides - Google Patents [patents.google.com]
- To cite this document: BenchChem. [what is the chemical structure of usaramine N-oxide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10817768#what-is-the-chemical-structure-of-usaramine-n-oxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com